molecular formula C13H15ClN2O3 B2600923 2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde hydrochloride CAS No. 1609409-29-1

2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde hydrochloride

Cat. No.: B2600923
CAS No.: 1609409-29-1
M. Wt: 282.72
InChI Key: HWHBVBSBZGZZTQ-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The molecular weight of this compound is 252.7 . The Inchi Code is 1S/C12H12N2O2.ClH/c15-9-11-3-1-2-4-12 (11)16-8-7-14-6-5-13-10-14;/h1-6,9-10H,7-8H2;1H .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Catalytic Applications

The compound has been utilized in the synthesis of catalysts. For instance, a study by Ghorbanloo and Alamooti (2017) discusses the reaction of 2-hydroxy-3-methoxybenzaldehyde with 2-hydrazinobenzothiazole leading to a compound that interacts with Mo-Y. This compound, encapsulated in zeolite Y, serves as an efficient catalyst for the oxidation of primary alcohols and hydrocarbons, showcasing its potential in chemical catalysis applications (Ghorbanloo & Maleki Alamooti, 2017).

Antimicrobial Activity

Research indicates that derivatives of 2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde hydrochloride exhibit antimicrobial properties. Maheta, Patel, and Naliapara (2012) synthesized a series of novel imidazole-bearing isoxazole derivatives showing potential antimicrobial activity. This points to its possible use in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).

Synthesis of Nitrogen-Containing Compounds

The compound is instrumental in synthesizing various nitrogen-containing compounds. Dikusar and Kozlov (2007) demonstrated its use in the synthesis of Schiff bases and other nitrogen-containing compounds, highlighting its role in producing complex organic molecules (Dikusar & Kozlov, 2007).

Synthesis of Schiff and Mannich Bases

Bekircan and Bektaş (2008) utilized ethyl imidate hydrochlorides derived from substituted benzyl cyanides, including compounds similar to this compound, for the synthesis of Schiff and Mannich bases of isatin derivatives. These bases have potential applications in various fields, including pharmaceuticals (Bekircan & Bektaş, 2008).

Luminescence Sensing

Shi, Zhong, Guo, and Li (2015) researched dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks for luminescence sensing of benzaldehyde. This research indicates the potential application of derivatives of the compound in sensing technologies (Shi et al., 2015).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the literature, imidazole derivatives are known to show a broad range of biological activities .

Properties

IUPAC Name

2-(2-imidazol-1-ylethoxy)-3-methoxybenzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3.ClH/c1-17-12-4-2-3-11(9-16)13(12)18-8-7-15-6-5-14-10-15;/h2-6,9-10H,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHBVBSBZGZZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCN2C=CN=C2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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